molecular formula C21H23ClN4O3S B2828938 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1448037-27-1

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No.: B2828938
CAS No.: 1448037-27-1
M. Wt: 446.95
InChI Key: HRMZLJZFIYZIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a fused cyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one core, substituted with a 2-oxoethyl group linked to a 4-((3-chloropyridin-2-yl)oxy)piperidine moiety. The 3-chloropyridinyloxy group introduces electronic and steric effects that may enhance receptor binding selectivity, while the piperidine ring contributes to conformational flexibility .

Properties

IUPAC Name

12-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c22-16-4-2-8-23-19(16)29-14-6-9-25(10-7-14)18(27)11-13-12-30-21-24-17-5-1-3-15(17)20(28)26(13)21/h2,4,8,13-14H,1,3,5-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMZLJZFIYZIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCC(CC4)OC5=C(C=CC=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.

Mode of Action

The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylases. This inhibition results in a decrease in the production of 4-hydroxyproline, thereby reducing the formation of stable collagen.

Result of Action

The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro. This indicates a decrease in the formation of stable collagen structures, which could potentially be beneficial in conditions characterized by excessive collagen deposition, such as fibrotic diseases.

Biological Activity

The compound 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a complex organic molecule with potential therapeutic applications due to its diverse biological activity. This article reviews current research findings on its biological properties, including enzyme inhibition, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolo-pyrimidinone core , which is known for its biological significance. The presence of a chloropyridine moiety and a piperidine ring enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC₁₅H₁₈ClN₃O₂S
Molecular Weight323.84 g/mol
CAS Number1448027-02-8

Enzyme Inhibition

Research has shown that derivatives of thiazolo[3,2-a]pyrimidin-5-one exhibit significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in regulating cortisol levels, making it a target for conditions such as Cushing's syndrome and metabolic disorders. In studies involving various thiazolo derivatives, some compounds demonstrated up to 59.15% inhibition at a concentration of 10 µmol/L .

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for their anti-inflammatory properties through various assays. Notably, certain derivatives showed potent inhibition of the COX-2 enzyme , which is implicated in inflammatory responses. For instance, some derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib , indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Preliminary studies have suggested that thiazolo-pyrimidine derivatives possess antimicrobial properties. In vitro assays indicated that some compounds exhibited varying degrees of activity against bacterial and fungal strains. The mechanisms behind this activity are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • Inhibition of 11β-HSD1 : A study conducted using pooled human liver microsomes revealed that several thiazolo derivatives inhibited 11β-HSD1 effectively. Molecular docking simulations indicated that these compounds formed hydrogen bonds with key amino acids in the enzyme's active site .
  • COX-2 Selectivity : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives had a selectivity index greater than traditional NSAIDs like diclofenac sodium, suggesting enhanced therapeutic profiles with potentially fewer side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name / Core Structure Substituents Key Features Biological Implications References
Target Compound
Cyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
4-((3-Chloropyridin-2-yl)oxy)piperidine - Chloropyridinyloxy group
- Piperidine linker
Enhanced selectivity via halogen bonding; moderate lipophilicity
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-analog
Same core
4-(3-Chlorophenyl)piperazine - Chlorophenyl group
- Piperazine linker
Increased rigidity; potential for off-target GPCR interactions
Thieno[2,3-d]pyrimidin-4-one derivative
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
4-(2-Hydroxyethyl)piperazine - Thioether linkage
- Hydroxyethyl group
Improved solubility; metabolic instability due to hydroxyl group
Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine
Pyrrolo-thiazolopyrimidine
4-Methoxyphenyl, triazolothiadiazine - Methoxyphenyl group
- Triazolothiadiazine substituent
Higher lipophilicity; potential CYP450 inhibition
Pyrido[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4-one
Piperidine/benzodioxole substituents - Benzodioxole group
- Pyridine core
Enhanced CNS penetration; possible toxicity concerns

Pharmacokinetic and Pharmacodynamic Insights

Halogenation Effects: The 3-chloropyridinyloxy group in the target compound improves binding affinity compared to non-halogenated analogs (e.g., methoxyphenyl derivatives in ). Chlorine’s electronegativity facilitates halogen bonding with target proteins, enhancing potency . In contrast, the 3-chlorophenyl substituent in the piperazine analog () may reduce selectivity due to increased hydrophobic interactions with non-target receptors.

Core Heterocycle Influence: The cyclopenta[d]thiazolo[3,2-a]pyrimidinone core provides planar rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites). Comparatively, the thieno[2,3-d]pyrimidinone core in introduces a sulfur atom, which may alter redox properties and metabolic pathways.

Linker and Substituent Flexibility :

  • Piperidine vs. Piperazine: Piperidine’s reduced basicity (vs. piperazine) may lower off-target effects on amine-sensitive receptors .
  • Hydroxyethyl groups () improve solubility but increase susceptibility to glucuronidation, shortening half-life.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of the piperidine and thiazolopyrimidinone moieties, similar to methods in . However, the chloropyridinyloxy group may require selective protection/deprotection steps, complicating scalability compared to simpler phenyl-substituted analogs .

Q & A

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : Multi-step synthesis often involves: (i) Formation of the piperidine-oxypyridinyl moiety via nucleophilic substitution. (ii) Coupling with a cyclopenta-thiazolopyrimidinone core using a ketone linker. Key intermediates are purified via column chromatography, with yields optimized by controlling reaction time and stoichiometry .

Q. How can purity be determined for this compound?

  • Methodological Answer : Use melting point analysis to assess crystallinity and purity. Complementary techniques like HPLC (reverse-phase C18 columns) or TLC (silica gel with UV visualization) detect impurities. HRMS with <2 ppm error confirms molecular integrity .

Q. What solvents and catalysts are typically used in its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency. Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) catalyze nucleophilic substitutions or condensations. Post-reaction neutralization ensures stability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use DMSO for high-temperature reactions (80–100°C) to improve solubility of aromatic intermediates.
  • Catalyst Tuning : Screen Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura reactions).
  • pH Control : Maintain alkaline conditions (pH 8–9) to prevent side reactions in cyclization steps .

Q. How to resolve discrepancies in NMR data during structural elucidation?

  • Methodological Answer :
  • Tautomerism : Check for dynamic equilibria (e.g., keto-enol tautomers) using variable-temperature NMR.
  • Impurity Peaks : Compare with HRMS to rule out byproducts.
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals in complex heterocyclic regions .

Q. What computational methods predict the compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina.
  • QSAR Models : Train models on thiazolo-pyrimidine derivatives to predict IC₅₀ values.
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .

Q. How to design stability studies under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Incubate at 40–60°C for 48 hours and monitor degradation via HPLC.
  • Photostability : Expose to UV light (254 nm) and track changes in UV-Vis spectra.
  • Hydrolytic Stability : Test in buffers (pH 1–13) to identify labile functional groups (e.g., ester linkages) .

Q. What strategies mitigate side reactions during synthesis?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during piperidine functionalization.
  • Stepwise Isolation : Purify intermediates after each step to avoid cross-reactivity.
  • Low-Temperature Quenching : Halt exothermic reactions rapidly to prevent polymerization .

Q. How to analyze conflicting HRMS data?

  • Methodological Answer :
  • Isotopic Pattern Matching : Verify using software like MassHunter to distinguish [M+H]⁺ from adducts.
  • Fragmentation Pathways : Compare with literature data for thiazolo-pyrimidine derivatives.
  • Calibration : Recalibrate with standard references (e.g., sodium formate clusters) to ensure accuracy .

Data Contradiction Analysis

  • Synthetic Yields : Discrepancies in yields (e.g., 55% vs. 70%) may arise from solvent purity or catalyst batch variations. Replicate reactions under controlled conditions .
  • Spectroscopic Assignments : Conflicting NMR shifts could indicate polymorphic forms. Use X-ray crystallography to resolve ambiguity .

Methodological Tables

Parameter Typical Conditions References
Reaction Temperature80–100°C (DMSO as solvent)
Purification MethodSilica gel column chromatography (EtOAc/hexane)
HRMS CalibrationSodium formate cluster ions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.